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Compound of Interest

Compound Name:
ETHYL 2-PHENYLTHIAZOLE-4-

CARBOXYLATE

Cat. No.: B1311197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
Phenylthiazole-4-carboxylate (CAS No. 59937-01-8), a heterocyclic compound of interest in

medicinal chemistry and drug discovery. The following sections detail its characteristic spectral

data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

along with the experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for Ethyl 2-phenylthiazole-4-carboxylate is C₁₂H₁₁NO₂S, with a

molecular weight of 233.29 g/mol . The structural and spectral data are summarized in the

tables below for quick reference.

¹H Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.15 s 1H H-5 (thiazole)

7.95 - 7.92 m 2H Ar-H

7.48 - 7.45 m 3H Ar-H

4.42 q, J = 7.1 Hz 2H -OCH₂CH₃

1.40 t, J = 7.1 Hz 3H -OCH₂CH₃

¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppm Assignment

169.1 C=O (ester)

161.8 C-2 (thiazole)

147.5 C-4 (thiazole)

133.4 Ar-C

130.8 Ar-CH

129.2 Ar-CH

126.6 Ar-CH

125.7 C-5 (thiazole)

61.5 -OCH₂CH₃

14.4 -OCH₂CH₃

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Assignment

3125 C-H stretch (aromatic)

2980 C-H stretch (aliphatic)

1720 C=O stretch (ester)

1540 C=N stretch (thiazole)

1230 C-O stretch (ester)

Mass Spectrometry (MS) Data
m/z Assignment

233 [M]⁺

Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques. The

general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and

chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared

(FTIR) spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr)

disk.

Mass Spectrometry (MS): Mass spectral data was acquired using an electron ionization (EI)

mass spectrometer. The sample was introduced via direct infusion, and the mass-to-charge

ratio (m/z) of the molecular ion was determined.

Workflow for Spectroscopic Analysis
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The logical flow for the spectroscopic characterization of a synthesized compound like Ethyl 2-
Phenylthiazole-4-carboxylate is depicted in the following diagram.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an

organic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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